molecular formula C16H11ClO3 B12900974 2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B12900974
M. Wt: 286.71 g/mol
InChI Key: VWGPEPCJDXBXEM-OVCLIPMQSA-N
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Description

2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. It features a benzofuran core with a chlorobenzylidene and methoxy substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the benzylidene linkage. Common solvents used in this synthesis include methanol and ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorobenzylidene group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The benzylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2-chlorobenzylidene)acetohydrazide
  • 2-Cyano-N-(4-dimethylaminobenzylidene)acetohydrazide
  • 2,5-Bis-(4’-chlorobenzylidene)cyclopentanone

Uniqueness

2-(4-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is unique due to its benzofuran core combined with a chlorobenzylidene and methoxy substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C16H11ClO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8+

InChI Key

VWGPEPCJDXBXEM-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=C(C=C3)Cl)/O2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2

Origin of Product

United States

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